3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzoxazole ring, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenols and aldehydes using catalysts such as samarium triflate under mild reaction conditions in an aqueous medium.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, DNA, and proteins, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(1,3-benzoxazol-2-ylthio)-1-(4-methylphenyl)ethanone.
Thiadiazole Derivatives: Compounds like 2-(4-chlorophenyl)-5-(1,3,4-thiadiazol-2-ylthio)benzoxazole.
Uniqueness
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of benzoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84586-83-4 |
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Molecular Formula |
C16H10ClN3OS3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C16H10ClN3OS3/c17-11-7-5-10(6-8-11)14-19-20(16(22)24-14)9-23-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2 |
InChI Key |
IMZWTCDBEGVVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCN3C(=S)SC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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